Product packaging for Curcumin monoglucuronide(Cat. No.:)

Curcumin monoglucuronide

Cat. No.: B12412669
M. Wt: 544.5 g/mol
InChI Key: IGNHPXIJRJBNOR-XOAFEWEFSA-N
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Description

Contextualizing Curcumin (B1669340) Monoglucuronide within Curcumin Metabolism Studies

Upon oral administration, curcumin exhibits low bioavailability due to factors including poor absorption, rapid metabolism, and swift systemic elimination. japantimes.co.jpresearchgate.net A significant portion of ingested curcumin is metabolized as it passes through the intestinal wall and the liver. jst.go.jpnih.gov The primary metabolic pathway is conjugation, specifically glucuronidation, which is catalyzed by UDP-glucuronosyltransferase enzymes. ontosight.ainih.gov

This biotransformation process involves the attachment of a glucuronic acid molecule to one of the phenolic hydroxyl groups of curcumin, resulting in the formation of curcumin monoglucuronide. ontosight.aimdpi.com This process renders the compound more water-soluble. nih.gov this compound is one of several metabolites produced; others include curcumin diglucuronide (with glucuronic acid attached to both hydroxyl groups) and curcumin sulfate (B86663). nih.govmdpi.com Additionally, curcumin can undergo reduction to form metabolites like tetrahydrocurcumin (B193312). nih.gov Studies analyzing plasma after curcumin administration confirm that this compound is a major metabolite present in the bloodstream. mdpi.com

Table 1: Major Metabolic Pathways and Resulting Metabolites of Curcumin

Metabolic Pathway Resulting Metabolite(s)
Glucuronidation This compound, Curcumin diglucuronide
Sulfation Curcumin monosulfate

Academic Significance of Investigating this compound as a Key Metabolite

The academic interest in this compound stems largely from its potential to overcome the inherent bioavailability challenges of its parent compound, curcumin. aacrjournals.orgnih.gov Researchers are investigating this compound as a water-soluble, injectable prodrug—an inactive compound that is converted into an active form within the body. japantimes.co.jpaacrjournals.orgoup.com

A pivotal finding in academic research is that following intravenous administration, this compound can be converted back into free-form curcumin, the pharmacologically active compound. jst.go.jpnih.govjst.go.jp This conversion allows for the achievement of high plasma concentrations of free-form curcumin that are not typically attainable through oral administration. jst.go.jpnih.gov This characteristic has spurred significant research into its potential applications.

Detailed research findings highlight its significance in several areas:

Oncology Research: In preclinical studies, this compound has demonstrated anti-tumor effects. medchemexpress.com Research using a human colon cancer cell line (HCT116) in tumor-bearing mice showed that intravenous injection of the metabolite resulted in a significantly smaller tumor volume compared to the control group. researchgate.netjst.go.jpnih.gov Studies have also shown its potential in glioblastoma models, where it induced cell death in human glioblastoma cell lines and prolonged survival in mice with intracerebral xenografts. oup.com In mouse models of prostate cancer, it was found to increase cancer cell apoptosis. aacrjournals.org

Anti-inflammatory Research: The metabolite has been studied for its effects on inflammation. In a rat model of osteoarthritis, intra-articular injections of this compound suppressed synovial inflammation. nih.gov Furthermore, in a mouse model for multiple sclerosis, treatment with the metabolite was shown to suppress motor paralysis and inflammation in the central nervous system. japantimes.co.jp

Antioxidant Capacity: While its parent compound curcumin is known for its antioxidant properties, studies comparing the metabolites have found that this compound has markedly less direct antioxidant activity. atlasofscience.org One study using a DPPH scavenging assay reported that this compound exhibits 10-fold less antioxidant activity than curcumin. mdpi.comscienceopen.com This suggests its therapeutic potential may derive more from its function as a prodrug that delivers free-form curcumin rather than from its own intrinsic antioxidant capabilities. mdpi.comatlasofscience.org

Table 2: Comparative Antioxidant Activity of Curcumin and its Metabolite

Compound Assay Method Finding Reference
Curcumin DPPH Scavenging SC₅₀ = 1.58 µg/mL atlasofscience.org
This compound DPPH Scavenging SC₅₀ = 15.61 µg/mL (Approx. 10-fold less active than curcumin) atlasofscience.org

SC₅₀: The concentration at which 50% scavenging of DPPH was obtained.

Table 3: Selected Research Findings from Preclinical Studies on this compound (CMG)

Research Area Animal Model Key Finding Reference(s)
Oncology Tumor-bearing mice (HCT116 human colon cancer cells) Intravenously injected CMG significantly reduced tumor volume. jst.go.jpnih.gov
Oncology Mouse model of prostate cancer (Pten knockout) CMG treatment led to a 1.7-fold increase in cancer cell apoptosis. aacrjournals.org
Oncology Mice with intracerebral glioblastoma (U87MG cells) Systemic treatment with CMG significantly prolonged survival. oup.com
Inflammation Rat model of osteoarthritis (OA) Intra-articular injections of CMG significantly reduced synovial inflammation. nih.gov
Autoimmune Disease Mouse model of multiple sclerosis (EAE) CMG treatment suppressed motor paralysis and inflammation in the central nervous system. japantimes.co.jp

| Pharmacokinetics | Sprague-Dawley rats | Intravenous administration of CMG led to high plasma levels of free-form curcumin. | nih.govjst.go.jp |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28O12 B12412669 Curcumin monoglucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28O12

Molecular Weight

544.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,3Z,6E)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohepta-1,3,6-trienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H28O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3-13,22-25,27,29-33H,1-2H3,(H,34,35)/b7-3+,8-4+,17-13-/t22-,23-,24+,25-,27+/m0/s1

InChI Key

IGNHPXIJRJBNOR-XOAFEWEFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)/C=C(/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)\O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C=C(C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O)O

Origin of Product

United States

Biotransformation Pathways and Endogenous Formation of Curcumin Monoglucuronide

Glucuronidation as a Primary Metabolic Route for Curcumin (B1669340)

Glucuronidation is a major phase II metabolic reaction that conjugates curcumin with glucuronic acid, enhancing its water solubility and facilitating its excretion from the body. This process is catalyzed by a family of enzymes known as Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

The synthesis of curcumin monoglucuronide is primarily mediated by the UGT enzyme superfamily. These enzymes catalyze the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to curcumin. Several UGT isoforms have been identified as key players in the glucuronidation of curcumin. Research has shown that UGT1A1 is a major isoform responsible for curcumin glucuronidation in the liver. In the intestine, UGT1A8 and UGT1A10 are predominantly involved in this process. Other isoforms such as UGT1A9 and UGT2B7 also contribute to the metabolism of curcumin and its analogs. The specific UGT isoforms involved can vary depending on the tissue and the specific curcuminoid being metabolized.

Table 1: Key UGT Isoforms Involved in Curcumin Glucuronidation

UGT Isoform Primary Location Role in Curcumin Metabolism
UGT1A1 Liver Major enzyme for phenolic glucuronidation of curcumin.
UGT1A8 Intestine Predominantly involved in the intestinal phenolic glucuronidation of curcumin.
UGT1A10 Intestine Plays a significant role in the intestinal phenolic glucuronidation of curcumin.
UGT1A9 Liver, Intestine Contributes to the formation of both phenolic and alcoholic glucuronides of curcuminoids.

| UGT2B7 | Liver, Intestine | Involved in the glucuronidation of curcumin analogs, particularly alcoholic analogs. |

The formation of this compound occurs in different tissues, with the liver and intestines being the primary sites of this metabolic activity.

Hepatic Contribution: The liver is a central organ for drug metabolism, including the glucuronidation of curcumin. nih.gov Human liver microsomes have been shown to generate predominantly the phenolic glucuronide of curcumin, with smaller amounts of the alcoholic glucuronide also being formed. nih.gov The primary UGT isoform responsible for this in the liver is UGT1A1. nih.gov

Intestinal Contribution: The gastrointestinal tract plays a substantial role in the first-pass metabolism of curcumin, significantly contributing to the formation of this compound before it reaches systemic circulation. nih.gov Intestinal microsomes have demonstrated higher activity in forming the phenolic conjugates of curcuminoids compared to liver microsomes. nih.gov The key UGT isoforms expressed in the intestine that are responsible for curcumin glucuronidation are UGT1A8 and UGT1A10. nih.gov This extensive intestinal metabolism is a significant factor contributing to the low oral bioavailability of curcumin.

Contribution of Gut Microbiota to this compound Formation and Metabolism

The gut microbiota, the diverse community of microorganisms residing in the gastrointestinal tract, significantly influences the fate of curcumin and its metabolites, including this compound. The interaction is bidirectional, with curcumin affecting the composition of the gut microbiota and the microbiota, in turn, metabolizing curcumin and its conjugates.

While the host's UGT enzymes are responsible for the conjugation of curcumin to form this compound, the gut microbiota possesses enzymes that can reverse this process. A key microbial enzyme in this context is β-glucuronidase . This enzyme catalyzes the hydrolysis, or deconjugation, of glucuronides, cleaving the glucuronic acid from this compound and releasing free curcumin. This deconjugation process can occur in the cecum and colon. nih.gov The released curcumin can then be reabsorbed into circulation, a process known as enterohepatic circulation, or be further metabolized by the gut microbiota. nih.gov

Table 2: Compounds Mentioned in the Article

Compound Name
Curcumin
This compound
Uridine 5'-diphospho-glucuronic acid
Demethoxycurcumin
Bisdemethoxycurcumin
Tetrahydrocurcumin (B193312)
Dihydrocurcumin

Pharmacokinetic Characteristics of Curcumin Monoglucuronide in Pre Clinical Models

Absorption Dynamics of Curcumin (B1669340) Monoglucuronide in Animal Models

In animal models, the absorption of parent curcumin is notably low, and it is extensively metabolized in the intestine and liver before reaching systemic circulation. A significant portion of curcumin is converted to its glucuronidated form during this first-pass metabolism.

Studies in mice and rats consistently show that after oral administration of curcumin, curcumin monoglucuronide is one of the major metabolites detected in plasma. nih.govnih.gov For instance, in mice that were administered curcumin intraperitoneally (0.1 g/kg), curcumin glucuronide, along with other metabolites, was identified in the plasma. nih.gov The treatment of plasma samples with β-glucuronidase led to a decrease in the conjugate's concentration and a corresponding increase in free curcumin, confirming its identity. nih.gov

In rats, after oral administration of a highly bioavailable curcumin formulation, both free curcumin and its conjugated forms were observed in the portal vein, indicating that conjugation occurs as curcumin passes through the intestinal wall. medchemexpress.cn When this compound itself was orally administered to rats, it was not well absorbed, suggesting its hydrophilic nature limits its passive diffusion across the intestinal epithelium. medchemexpress.cn

Interactive Table: Plasma Pharmacokinetic Parameters of Curcumin Metabolites in Mice A study characterizing the pharmacokinetics of curcuminoids and their metabolites in mice after an oral dose of a nano-emulsion curcumin formulation (1 g/kg) revealed the following plasma parameters for Curcumin-O-glucuronide.

Pharmacokinetic ParameterValue
Cmax (μM)1.8 ± 0.4
Tmax (h)2.0 ± 0.0
AUC0→24h (μM·h)12.3 ± 1.2
Terminal elimination half-life (h)6.6 ± 0.6
(Data sourced from Sun et al., 2012)

Distribution Profile of this compound in Animal Tissues

Once formed, this compound is distributed to various tissues throughout the body. Studies in rodent models have quantified its presence in several organs, demonstrating that this metabolite does not merely exist in the circulatory system but reaches peripheral tissues.

Following intravenous administration of a curcumin prodrug in Wistar rats, curcumin glucuronide was detected in several organs, with tissue-to-plasma ratios indicating significant distribution. researchgate.net Similarly, after intraperitoneal administration of curcumin (0.1 g/kg) to mice, the parent compound was found in the intestines, spleen, liver, kidneys, and brain, and its metabolites, including the glucuronide conjugate, are expected to follow a similar, albeit distinct, distribution pattern. nih.gov

A study using a highly absorbable amorphous curcumin formulation in mice showed that curcumin was primarily distributed to the lungs, spleen, and liver. jst.go.jpnih.govresearchgate.net The study also confirmed that the majority of the metabolites observed were glucuronide and sulfate (B86663) conjugates. nih.gov Research has also highlighted that this compound can be delivered to bone marrow. nih.govnih.gov Interestingly, higher tissue-to-plasma ratios have been observed for curcumin glucuronide compared to free curcumin in some models, suggesting potential tissue accumulation of the metabolite. researchgate.net

Interactive Table: Tissue Distribution of Curcumin and its Glucuronide in Rats 4 Hours Post-Intravenous Administration The following table shows the tissue-to-plasma concentration ratios for curcumin and curcumin glucuronide (CG) in rats four hours after intravenous administration of a curcumin prodrug.

TissueCurcumin RatioCurcumin Glucuronide (CG) Ratio
Liver2.2 ± 0.414.2 ± 0.9
Kidney1.8 ± 0.211.2 ± 1.5
Spleen1.5 ± 0.34.9 ± 0.9
Lung2.5 ± 0.55.8 ± 1.2
Heart0.9 ± 0.12.1 ± 0.4
(Data adapted from Phattaranpasan and Charoenchai, 2017)

Metabolic Stability and Further Biotransformation of this compound

This compound is not an inert, terminal metabolite. It exhibits considerable metabolic stability compared to the parent compound but can undergo further enzymatic reactions, including oxidation and deconjugation.

Research has demonstrated that this compound can serve as a substrate for oxidative enzymes. daneshyari.comnih.govnih.gov In vitro studies have shown that its oxidation can be catalyzed by various peroxidases, including horseradish peroxidase, myeloperoxidase, and lactoperoxidase. nih.gov The rate of horseradish peroxidase-catalyzed oxidation of curcumin-glucuronide was found to be comparable to that of curcumin itself, at approximately 80% of the rate of the parent compound. daneshyari.comnih.gov

The primary products of this oxidative transformation are glucuronidated bicyclopentadione diastereomers. nih.gov A minor portion, around 10%, is cleaved into vanillin-glucuronide. daneshyari.comnih.gov This oxidative metabolism by peroxidases, such as myeloperoxidase found in leukocytes, suggests a potential novel metabolic pathway for curcumin and its glucuronide conjugate in inflammatory cells. nih.gov

A critical step in the biotransformation of this compound is its hydrolysis back to the parent aglycone, free curcumin. This reaction is catalyzed by the enzyme β-glucuronidase. nih.govnih.govacs.org This enzymatic deconjugation has been specifically demonstrated in bone tissue. nih.govacs.org Studies postulate that for curcumin to exert its effects in certain tissues like bone, it must be deconjugated from its glucuronide form to release the bioactive aglycone. nih.govnih.gov This process is facilitated by β-glucuronidase, which is expressed by cells within the bone marrow. nih.govacs.org The deconjugation can be inhibited by saccharolactone, a known inhibitor of β-glucuronidase activity. nih.govacs.org

The deconjugation of this compound allows for the re-release of free curcumin within specific tissues or in systemic circulation. After intravenous injection of this compound into rats, high levels of free-form curcumin were detected in the blood, suggesting that the metabolite can act as a carrier and a source for the release of the pharmacologically active parent compound. medchemexpress.cn

This process is also a key component of enterohepatic circulation. jst.go.jpresearchgate.net Curcumin glucuronides excreted into the bile can be hydrolyzed by β-glucuronidase from the intestinal microflora in the gut, releasing free curcumin which can then be reabsorbed into the portal circulation. jst.go.jp This cycle of conjugation, excretion, deconjugation, and reabsorption can prolong the presence of curcumin and its metabolites in the body.

Deconjugation Processes of this compound

Excretion Pathways of this compound and its Metabolites

The elimination of this compound and its related metabolites from the body in preclinical models occurs through two primary routes: biliary and renal excretion. Extensive research in rodent models, particularly rats and mice, has established that the biliary-fecal route is the predominant pathway for the excretion of curcumin and its metabolic products.

Following administration, curcumin is rapidly metabolized, primarily in the liver and intestines, into various conjugates and reductive metabolites. researchgate.net this compound is one such key phase II metabolite. However, this glucuronide often undergoes further reduction before elimination. Studies in rats have shown that after intravenous or intraperitoneal administration, curcumin and its metabolites are actively transported into the bile. nih.govnih.gov

The major biliary metabolites identified in rats are not this compound itself, but rather the glucuronides of its reduced forms, tetrahydrocurcumin (B193312) (THC) and hexahydrocurcumin (B1235508) (HHC). nih.govnih.gov This indicates that this compound is likely a transient intermediate that is further biotransformed to THC and HHC, which are then conjugated with glucuronic acid for biliary excretion. Minor biliary metabolites, such as dihydroferulic acid and ferulic acid, have also been reported. nih.govnih.gov

In contrast to the significant biliary excretion, the renal pathway plays a minor role in the elimination of curcumin metabolites. nih.gov Studies in rats have consistently shown that only negligible amounts of curcumin and its derivatives appear in the urine after oral administration. nih.govsemanticscholar.org For instance, after administering a 1 g/kg oral dose to Sprague-Dawley rats, approximately 75% was excreted in the feces, with minimal urinary presence. nih.govsemanticscholar.org Even with intravenous administration, where bioavailability is complete, urinary excretion remains low. However, the composition of metabolites found in urine can differ from that in bile. In rats, hexahydrocurcumin sulfates and dual conjugates (glucuronide/sulfate) have been identified as the major metabolites excreted via the renal route. researchgate.net

Research in mice has also supported these findings, identifying curcumin-glucuronoside, dihydrocurcumin-glucuronoside, and THC-glucuronoside as major metabolites in plasma, which are subsequently cleared from the body. nih.gov The efficient and rapid metabolism and subsequent excretion via the biliary system contribute to the low systemic bioavailability of curcumin observed in preclinical studies. nih.gov

The following tables summarize key findings regarding the excretion pathways of curcumin metabolites in preclinical models.

Table 1: Predominant Excretion Pathways and Metabolites in Rats

Administration RoutePrimary Excretion PathwayMajor Metabolites IdentifiedMinor Metabolites IdentifiedReference
OralFecalNot specified (largely unabsorbed curcumin)- nih.gov, semanticscholar.org
Intravenous / IntraperitonealBiliaryGlucuronides of Tetrahydrocurcumin (THC), Glucuronides of Hexahydrocurcumin (HHC)Dihydroferulic acid, Ferulic acid nih.gov, nih.gov
IntravenousRenal (Urine)Hexahydrocurcumin (HHC) sulfates, Dual conjugates (glucuronide/sulfate)Curcumin conjugates researchgate.net

Table 2: Major Curcumin Metabolites Identified in Mice Plasma for Excretion

Administration RouteMajor Metabolites Identified in PlasmaReference
IntraperitonealCurcumin-glucuronoside, Dihydrocurcumin-glucuronoside, Tetrahydrocurcumin (THC)-glucuronoside, THC nih.gov

Molecular and Cellular Mechanisms of Action of Curcumin Monoglucuronide

Direct Molecular Interactions of Curcumin (B1669340) Monoglucuronide in In Vitro Systems

In vitro research indicates that curcumin monoglucuronide, a primary metabolite of curcumin, possesses significantly limited direct biological activity compared to its parent compound. Studies evaluating its effects on various human cancer cell lines, including KBM-5 (myeloid), Jurkat (T-cell lymphoma), U266 (myeloma), and A549 (lung carcinoma), have demonstrated that this compound displays no significant suppression of cell proliferation. nih.gov In contrast, unconjugated curcumin exhibited notable anticancer activity at concentrations as low as 1 µM in the same cell lines. nih.gov

Further investigation into the mechanisms underlying these observations revealed that this compound does not directly inhibit key inflammatory pathways. For instance, in human leukemic KBM-5 cells stimulated with tumor necrosis factor (TNF), this compound had no effect on the suppression of the transcription factor nuclear factor-kappa B (NF-κB), a critical regulator of inflammation and cell survival. nih.gov Conversely, curcumin effectively inhibited TNF-induced NF-κB activation at a concentration of 25 μM. nih.gov These findings collectively suggest that the glucuronidation of curcumin substantially diminishes its direct cytotoxic and anti-inflammatory properties in isolated cellular systems. nih.govresearchgate.net

CompoundAnti-proliferative Activity (Various Cell Lines)NF-κB Inhibition (KBM-5 Cells)
Curcumin Active at ≥ 1 µMInhibitory at 25 µM
This compound No significant activity observedNo effect observed

Indirect Mechanisms of Action via Curcumin Re-release

Despite its low direct activity, this compound is hypothesized to serve as a prodrug, undergoing enzymatic conversion back to the active curcumin form in specific tissues. This process, known as deconjugation, is catalyzed by the enzyme β-glucuronidase, which is found in various tissues and can be elevated in specific microenvironments such as tumors or sites of inflammation. researchgate.netnih.gov Studies have demonstrated that β-glucuronidase can effectively hydrolyze curcumin-glucuronide to release the bioactive aglycone (free curcumin). nih.govacs.org This localized reactivation allows curcumin to exert its pharmacological effects at target sites, even when systemic levels of free curcumin are low. researchgate.netnih.gov The following sections detail the well-documented activities of this regenerated curcumin.

Once regenerated, curcumin potently modulates several key transcription factors that regulate cellular responses to stress, inflammation, and carcinogenesis.

Nuclear Factor-kappa B (NF-κB): Curcumin is a well-established inhibitor of NF-κB activation. nih.gov By preventing the activation of this pathway, curcumin can downregulate the expression of numerous pro-inflammatory genes and survival factors, contributing to its anti-inflammatory and anti-cancer effects. nih.gov

Nuclear factor erythroid 2-related factor 2 (Nrf2): Curcumin activates the Nrf2 signaling pathway. Nrf2 is a master regulator of the antioxidant response, inducing the expression of a wide array of cytoprotective and detoxification enzymes. researchgate.net

Activator protein-1 (AP-1): The activation of Nrf2 by curcumin can, in turn, lead to the inactivation of other signaling pathways, including AP-1, which is involved in cell proliferation and inflammation. researchgate.net

Regenerated curcumin influences multiple intracellular signaling cascades that are crucial for cell growth, proliferation, and survival.

Mitogen-activated protein kinases (MAPKs): Curcumin has been shown to modulate MAPK signaling pathways, which are involved in cellular stress responses and inflammation. nih.gov

Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt): This pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer. Curcumin has been found to inhibit the PI3K/Akt pathway in tumor cells, contributing to its pro-apoptotic effects. nih.gov

Wnt/β-catenin: The Wnt/β-catenin pathway plays a critical role in development and cancer. Curcumin has been demonstrated to suppress this pathway, for instance, by decreasing the expression level of β-catenin in colon cancer models, thereby inhibiting cancer cell proliferation. nih.gov

The biological activity of regenerated curcumin extends to the direct and indirect modulation of various enzymes involved in inflammation, metabolism, and detoxification.

Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX): Curcumin affects arachidonic acid metabolism by decreasing the expression of COX-2, an enzyme that produces inflammatory prostaglandins, and by directly inhibiting the catalytic activity of 5-LOX. mdpi.com

Cytochrome P450 (CYP) Enzymes: Curcumin can modulate the activity of phase I CYP enzymes, which are involved in the metabolism of xenobiotics. Its effects can be complex, sometimes acting as an inhibitor and at other times as an inducer, depending on the specific enzyme and cellular context. nih.gov

Phase II Detoxification Enzymes: Through its activation of the Nrf2 pathway, curcumin upregulates the expression of numerous phase II enzymes, such as glutathione (B108866) S-transferases (GSTs), which play a crucial role in the detoxification and elimination of carcinogens and other harmful substances. researchgate.net

This compound's Influence on Cellular Processes in In Vitro Models

Direct application of this compound to in vitro models has shown a significantly reduced capacity to influence cellular processes like senescence compared to free curcumin. Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in aging and age-related diseases. nih.gov

In studies using vascular smooth muscle cells (VSMCs), this compound was found to be less active than free curcumin. nih.gov It did not effectively reduce the proliferation of VSMCs, with only minor inhibitory effects observed at very high concentrations. nih.gov This contrasts with unconjugated curcumin, which is known to induce senescence in these cells. nih.gov This suggests that the glucuronide conjugate itself is not a potent inducer of senescence and that any in vivo effects on this process would likely depend on its conversion back to free curcumin. nih.gov

Epigenetic Influence of this compound Remains an Area for Future Research

While the parent compound curcumin has been extensively studied for its role in epigenetic modulation, scientific literature focusing specifically on the epigenetic effects of its metabolite, this compound, is currently limited. The majority of research has centered on curcumin's ability to influence various epigenetic mechanisms, including DNA methylation, histone modification, and the expression of microRNAs.

One study has suggested that curcumin glucuronides, as a group, may play a role in regulating the expression of genes associated with epigenetic modifications. Specifically, the study indicated that curcumin glucuronides stimulate the expression of histone deacetylases (HDACs), including HDAC1, HDAC2, HDAC3, and HDAC4. However, this research does not provide specific details on the individual activity of this compound or the precise mechanisms of this stimulation.

The broader field of curcumin's epigenetic impact is well-documented. Studies have shown that curcumin can inhibit DNA methyltransferases (DNMTs), leading to changes in DNA methylation patterns. It has also been found to modulate histone acetyltransferases (HATs) and HDACs, thereby influencing histone acetylation and gene expression. Furthermore, curcumin has been observed to alter the expression of various microRNAs, which are small non-coding RNA molecules that play a crucial role in gene regulation.

Biological Activities of Curcumin Monoglucuronide in in Vitro and Non Human in Vivo Models

Antioxidant Capacity and Free Radical Scavenging Activity of Curcumin (B1669340) Monoglucuronide

The antioxidant capacity of curcumin monoglucuronide has been evaluated using various in vitro assays. Studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method and the Oxygen Radical Absorbance Capacity (ORAC) assay have provided insights into its potential to neutralize free radicals. The DPPH assay measures the ability of an antioxidant to donate an electron and scavenge the DPPH radical, while the ORAC assay assesses the capacity to protect a fluorescent probe from free radical damage.

Comparative Analysis with Curcumin's Antioxidant Effects

When compared to its parent compound, curcumin, this compound exhibits significantly lower antioxidant activity. nih.govnih.govcas.cz Research has shown that the antioxidant capacity of this compound is substantially attenuated. For instance, one study reported that this compound demonstrates tenfold less antioxidant activity in the DPPH assay compared to curcumin. nih.govnih.govcas.cz This suggests that the glucuronidation of curcumin at one of its phenolic hydroxyl groups diminishes its free radical scavenging capabilities. Curcumin itself is a potent antioxidant, and its activity is attributed to its chemical structure, particularly the phenolic hydroxyl groups and the β-diketone moiety. researchgate.netnih.govnih.gov The process of glucuronidation masks one of these critical functional groups, thereby reducing its antioxidant potential.

Comparative Antioxidant Activity of Curcumin and this compound

CompoundAntioxidant AssayRelative Activity
CurcuminDPPH ScavengingHigh
This compoundDPPH ScavengingLow (10-fold less than Curcumin) nih.govnih.govcas.cz
CurcuminORACHigh
This compoundORACLower than Curcumin

Anti-inflammatory Effects of this compound in Pre-clinical Models

The anti-inflammatory properties of curcumin are well-documented in numerous preclinical studies, where it has been shown to modulate various inflammatory pathways. semanticscholar.orgresearchgate.netnih.govnih.gov However, research specifically investigating the anti-inflammatory effects of this compound is limited. Some studies have suggested that curcumin glucuronides are non-anti-inflammatory. This is attributed to the structural modification of curcumin through glucuronidation, which may hinder its interaction with molecular targets involved in the inflammatory cascade. However, a "prodrug hypothesis" has been proposed, suggesting that this compound may be converted back to the active form, curcumin, at sites of inflammation where the enzyme β-glucuronidase is often upregulated. nih.gov This localized conversion could potentially exert anti-inflammatory effects at the target tissue.

Antiproliferative and Anticancer Activities of this compound in Cell Lines and Animal Xenograft Models

The antiproliferative and anticancer activities of this compound have yielded seemingly contradictory results in different experimental models. Several in vitro studies have reported that this compound, as well as curcumin diglucuronide, exhibit no suppression of cell proliferation in various human cancer cell lines, including chronic myeloid leukemia (KBM-5), T-cell leukemia (Jurkat), multiple myeloma (U266), and lung cancer (A549) cells. nih.govmedchemexpress.com In these studies, curcumin demonstrated significant antiproliferative effects, while its glucuronidated metabolites were largely inactive. nih.govmedchemexpress.com

Conversely, in vivo studies using animal xenograft models have demonstrated a potent anti-tumor effect of this compound. In an oxaliplatin-resistant colon cancer xenograft model, this compound exhibited significant anticancer effects. nih.gov This discrepancy is explained by the conversion of this compound into its active, free-form curcumin within the tumor tissue by the enzyme β-glucuronidase. nih.gov This suggests that this compound can act as a prodrug, delivering curcumin to the tumor site.

Induction of Apoptosis in Cancer Cell Lines

Curcumin is a well-known inducer of apoptosis in various cancer cell lines, a key mechanism of its anticancer activity. altmedrev.comnih.govresearchsquare.commedicaldaily.com It can trigger apoptosis through multiple pathways, including the mitochondria-mediated pathway. altmedrev.com However, direct evidence for this compound inducing apoptosis in cancer cell lines is lacking in the current scientific literature. The observed anticancer effects of this compound in vivo are likely attributable to the pro-apoptotic activity of the curcumin that is released after enzymatic deconjugation in the tumor microenvironment.

Inhibition of Cell Proliferation and Metastasis in Preclinical Cancer Models

In preclinical cancer models, particularly xenografts, this compound has shown the ability to inhibit tumor growth. nih.gov As a prodrug, it can lead to high concentrations of free-form curcumin within the tumor tissue. nih.gov The locally regenerated curcumin can then exert its well-established antiproliferative and anti-metastatic effects. researchgate.netresearchgate.netmdpi.comacs.orgknu.ac.krnih.gov Curcumin has been shown to inhibit the proliferation and migration of various cancer cells, including those of colorectal cancer. researchgate.net Its mechanisms include the regulation of multiple signaling pathways involved in cell cycle progression and metastasis. researchgate.netresearchgate.netmdpi.comknu.ac.kr

Antiproliferative Activity of this compound

ModelCell Lines/Tumor TypeObserved Effect of this compoundMechanism
In VitroKBM-5, Jurkat, U266, A549No suppression of cell proliferation nih.govmedchemexpress.comInactive as a direct antiproliferative agent
In Vivo (Xenograft)Oxaliplatin-resistant colon cancerPotent anti-tumor effects nih.govConversion to free-form curcumin by β-glucuronidase in tumor tissue nih.gov

Other Investigated Biological Activities (e.g., Neuroprotection, Immunomodulation)

Extensive research has been conducted on the neuroprotective and immunomodulatory effects of curcumin. mdpi.com Curcumin has demonstrated neuroprotective potential in models of various neurodegenerative diseases and has been shown to modulate the activity of various immune cells. mdpi.com However, to date, there is a lack of specific studies investigating the direct neuroprotective or immunomodulatory activities of this compound in in vitro or non-human in vivo models. The research in these areas has predominantly focused on the parent compound, curcumin.

Synthetic Methodologies and Chemical Derivatization for Research Applications

Chemical Synthesis of Curcumin (B1669340) Monoglucuronide for Research Purposes

The chemical synthesis of curcumin monoglucuronide is a multi-step process designed to yield the metabolite in gram quantities for research. mdpi.com One established alternative synthetic approach involves three main stages, ensuring a practical and scalable production. mdpi.com

The initial stage focuses on synthesizing a key intermediate, methyl [1-O-(4′-formyl-2′-methoxyphenyl)-2,3,4-tri-O-acetyl-β-d-glucopyranosiduronate]. mdpi.com This is achieved by condensing methyl 1-bromo-2,3,4-tri-O-acetyl-α-d-glucopyranosiduronate with vanillin. mdpi.com This reaction, a variation of the Koenigs-Knorr reaction, utilizes a phase transfer catalyst to achieve a 28% yield. mdpi.comwikipedia.org The Koenigs-Knorr reaction is a classical method for forming a glycosidic bond by reacting a glycosyl halide with an alcohol, in this case, the phenolic hydroxyl group of vanillin. wikipedia.org The presence of a neighboring acetyl group at the C2 position of the glucuronic acid derivative helps to ensure the formation of the desired 1,2-trans stereochemistry. wikipedia.org

In the second stage, another essential building block, 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1,4-hexadien-3-one, is prepared. mdpi.com The final stage involves the coupling of these two intermediates, followed by deprotection to yield the final product, this compound. mdpi.com The coupling reaction is a modification of the method developed by Pabon, a common strategy for synthesizing curcumin and its derivatives. mdpi.comnih.gov The final deprotection step involves removing the acetyl protecting groups from the glucuronic acid moiety using sodium methoxide (B1231860) in methanol (B129727), followed by hydrolysis of the methyl ester. mdpi.com The crude product is then purified using column chromatography. mdpi.com

StageKey ReactionReagents & ConditionsProductYield
1Koenigs-Knorr GlycosylationMethyl 1-bromo-2,3,4-tri-O-acetyl-α-d-glucopyranosiduronate, Vanillin, Phase transfer catalystMethyl [1-O-(4′-formyl-2′-methoxyphenyl)-2,3,4-tri-O-acetyl-β-d-glucopyranosiduronate]28% mdpi.com
2Aldol CondensationVanillin, Acetone, NaOH5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1,4-hexadien-3-oneNot specified mdpi.com
3Pabon-type Coupling & DeprotectionStage 1 & 2 products, Boric anhydride, Tri-s-butyl borate, n-butyl amine; followed by Sodium methoxide, Dowex (H+) resinThis compoundGram quantity mdpi.com

Enzymatic Synthesis of this compound for Research Purposes

Enzymatic synthesis offers a highly specific alternative to chemical methods for producing this compound. This approach utilizes enzymes that are naturally involved in the metabolism of curcumin in vivo. Glucuronidation is a major metabolic pathway for curcumin, catalyzed by uridine-5'-diphospho-glucuronosyltransferases (UGTs). nih.gov

Research using human liver and intestinal microsomes, as well as recombinant human UGTs, has identified the specific isoforms responsible for curcumin's glucuronidation. nih.gov

Hepatic and Intestinal UGTs : Microsomes from the human liver primarily produce the phenolic glucuronide of curcumin, with minor amounts of the alcoholic glucuronide. nih.gov Intestinal microsomes, however, form only the phenolic conjugates but do so with higher activity, suggesting the gastrointestinal tract is a major site for curcumin glucuronidation. nih.gov

Specific UGT Isoforms : The phenolic glucuronidation of curcumin is predominantly catalyzed by UGT1A1 in the liver and by UGT1A8 and UGT1A10 in the intestine. nih.gov UGT1A9 is unique in its ability to form both the phenolic and the alcoholic glucuronides of curcuminoids. nih.gov

Another enzymatic strategy involves a one-pot multi-enzyme (OPME) chemoenzymatic glycosylation system. researchgate.net This method was used to successfully synthesize curcumin 4'-O-β-glucoside (a this compound) and its di-glucoside derivative. researchgate.net This technique is noted for being more efficient than chemical methods that require multiple protection and deprotection steps. researchgate.net A two-step enzymatic method has also been reported, first using almond β-glucosidase to produce curcumin 4'-O-β-D-glucopyranoside in a 19% yield, which can then be further glycosylated. researchgate.net

Enzyme/SystemSourceSubstratesMain Product(s)Key Finding
UGT1A1Human Liver (recombinant)Curcumin, UDP-glucuronic acidCurcumin phenolic monoglucuronideMajor hepatic enzyme for phenolic glucuronidation. nih.gov
UGT1A8, UGT1A10Human Intestine (recombinant)Curcumin, UDP-glucuronic acidCurcumin phenolic monoglucuronideMajor intestinal enzymes for phenolic glucuronidation. nih.gov
UGT1A9Human Liver (recombinant)Curcumin, UDP-glucuronic acidCurcumin phenolic and alcoholic glucuronidesAble to form both types of glucuronides. nih.gov
One-Pot Multi-Enzyme (OPME) SystemChemoenzymaticCurcumin, UDP-α-D-glucoseCurcumin 4'-O-β-glucosideEfficient synthesis without protection/deprotection steps. researchgate.net
β-glucosidaseAlmondCurcuminCurcumin 4'-O-β-D-glucopyranosideAchieved a 19% yield in a two-step process. researchgate.net

Development of this compound Analogs and Prodrug Forms for Mechanistic Studies

The study of this compound is closely linked to the challenge of curcumin's low oral bioavailability, which is largely due to its rapid metabolism into glucuronide and sulfate (B86663) conjugates. nih.govnih.gov This has led to the development of related chemical forms to better understand the biological activity of both the parent compound and its metabolites.

A significant concept that has emerged is the "prodrug hypothesis," which posits that this compound itself can act as a prodrug. nih.govnih.gov This hypothesis suggests that while curcumin is extensively converted to its "inactive" glucuronide form after oral administration, this metabolite can be transported to specific sites, such as inflamed tissues or tumors, where it is converted back to active curcumin. nih.govnih.gov This bioconversion is mediated by the enzyme β-glucuronidase, which is often found at elevated levels in cancerous tissues. nih.govnih.gov

Key evidence supporting this hypothesis includes:

In Vivo Conversion : Intravenous administration of curcumin glucuronide to mice with tumors resulted in the formation and accumulation of free curcumin within the tumor tissue. nih.govnih.gov

Tumor Accumulation : Chronic oral dosing of curcumin in mouse tumor models with high β-glucuronidase activity led to the accumulation of curcumin in the tumor and subsequent inhibition of tumor growth. nih.govnih.gov

This prodrug concept provides a potential explanation for how orally administered curcumin can exert pharmacological effects despite its very low levels in systemic circulation. nih.gov

In a related area of research, scientists have synthesized various analogs and prodrugs of the parent compound, curcumin, to address its inherent limitations of poor stability and solubility. researchgate.netnih.gov For instance, succinate (B1194679) prodrugs of curcuminoids have been developed. nih.gov These derivatives are designed to be more stable and soluble, facilitating delivery, and can then be hydrolyzed in vivo to release the active parent curcuminoid. researchgate.netnih.gov While these are not direct analogs of this compound, their development is driven by the same underlying challenge—the rapid metabolism of curcumin—and they serve as important tools for mechanistic studies comparing the activity of the parent compound with its metabolites. nih.govnih.gov The synthesis of such analogs helps researchers dissect which chemical moieties are critical for biological activity and whether the metabolic products, like this compound, retain any of the parent compound's therapeutic properties. mdpi.comnih.gov

Advanced Analytical Techniques for Curcumin Monoglucuronide Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Curcumin (B1669340) Monoglucuronide

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of curcumin monoglucuronide due to its exceptional sensitivity and selectivity. This technique allows for the precise measurement of the metabolite in complex biological fluids like plasma. scielo.org.mxresearchgate.net

Researchers have developed and validated robust LC-MS/MS methods for the simultaneous determination of curcumin and its major metabolites, including curcumin-O-glucuronide (COG). nih.govnih.gov These methods typically utilize a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. For this compound, analysis is often performed using negative electrospray ionization (ESI), as it yields a strong signal for the deprotonated molecule [M-H]⁻. nih.gov

One validated method reported the MRM transition of m/z 543.7 → 216.9 for the quantification of curcumin-O-glucuronide. nih.gov Another study established a linear calibration range of 2.50–500 ng/mL for COG in human plasma, demonstrating the method's suitability for pharmacokinetic studies. The chromatographic separation is commonly achieved on a reverse-phase C18 column with a gradient elution using mobile phases consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution with additives such as ammonium (B1175870) formate (B1220265) to improve ionization. ijbpas.com

ParameterTypical Value/ConditionSource(s)
Instrument Triple Quadrupole Mass Spectrometer nih.gov
Ionization Mode Negative Electrospray Ionization (ESI) nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion [M-H]⁻ m/z 543.7 nih.gov
Product Ion m/z 216.9 nih.gov
Column Reverse-Phase C18 ijbpas.com
Mobile Phase Methanol/Acetonitrile (B52724) and Ammonium Formate Buffer ijbpas.com
Linear Range 2.0–2000 ng/mL nih.gov

Interactive Table: Typical LC-MS/MS parameters for this compound analysis.

Ultra-Performance Liquid Chromatography (UPLC) Methods for this compound and Related Metabolites

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times by using columns with smaller particle sizes (typically under 2 µm). akjournals.comsemanticscholar.org When coupled with mass spectrometry, particularly high-resolution mass spectrometry like Quadrupole Time-of-Flight (Q-TOF-MS), UPLC is a powerful tool for both quantifying and identifying curcumin metabolites. mdpi.comnih.gov

Specific UPLC-QTOF-MS methods have been developed for the comprehensive analysis of curcuminoids and their metabolites, including curcumin-O-glucuronide, in human plasma. nih.gov These high-resolution techniques provide accurate mass measurements, which aid in the structural confirmation of metabolites. mdpi.com For instance, a UPLC system connected to a Waters Xevo G2S Q-TOF mass spectrometer has been successfully used to characterize the pharmacokinetic profiles of curcumin metabolites. nih.gov The chromatographic separation is typically performed on a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) under gradient elution conditions. nih.gov The enhanced chromatographic efficiency of UPLC allows for better separation of this compound from other closely related metabolites and endogenous matrix components, thereby improving the accuracy of quantification. semanticscholar.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) Applications in this compound Analysis

High-Performance Liquid Chromatography (HPLC), often paired with UV-Vis or mass spectrometric detection, remains a widely used and reliable technique for the analysis of curcumin and its metabolites. researchgate.netsemanticscholar.org While LC-MS/MS offers higher sensitivity, HPLC-UV provides a more accessible and cost-effective alternative for certain applications. tandfonline.com

For the analysis of curcuminoids, including metabolites like the glucuronide conjugate, reversed-phase HPLC is the standard approach. researchgate.net A C18 column is most frequently employed for separation. tandfonline.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an acidified aqueous phase (e.g., with acetic, formic, or phosphoric acid) to ensure good peak shape for the phenolic curcuminoid structures. tandfonline.com Detection of curcuminoids is commonly performed at a wavelength of approximately 420-430 nm, where they exhibit maximum absorbance. tandfonline.com When analyzing this compound alongside its parent compound, a gradient elution program is often necessary to resolve the more polar glucuronide from the non-polar curcumin in a reasonable timeframe. semanticscholar.org

ParameterTypical Value/ConditionSource(s)
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) tandfonline.com
Mobile Phase A Water with acid (e.g., 0.05% Orthophosphoric Acid) tandfonline.com
Mobile Phase B Acetonitrile or Methanol tandfonline.com
Elution Mode Isocratic or Gradient semanticscholar.org
Flow Rate ~1.0 mL/min tandfonline.com
Detector UV-Vis tandfonline.com
Detection Wavelength ~425 nm tandfonline.com

Interactive Table: Common HPLC parameters for the analysis of curcuminoids and related metabolites.

Considerations for Sample Preparation and Matrix Effects in Biological Specimen Analysis

The analysis of this compound in biological specimens such as plasma or urine requires meticulous sample preparation to remove interfering endogenous substances and to concentrate the analyte. semanticscholar.org Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE) with solvents like ethyl acetate, and solid-phase extraction (SPE). nih.govakjournals.comsemanticscholar.org

A critical step in quantifying total curcumin from its conjugated metabolites is enzymatic hydrolysis. This process uses enzymes like β-glucuronidase and sulfatase to cleave the glucuronide and sulfate (B86663) moieties, liberating the parent curcumin for analysis. nih.gov However, research indicates that using β-glucuronidase alone may lead to incomplete hydrolysis, as complex, mixed sulfate-glucuronide conjugates can be present. nih.govresearchgate.net Using sulfatase, which often has cross-reactivity, or a combination of enzymes, may provide a more accurate measure of total conjugated curcuminoids. nih.gov The efficiency of this enzymatic step is crucial, as incomplete hydrolysis will result in an underestimation of the total plasma concentration of curcumin. researchgate.netnih.gov

A significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. eijppr.com For curcumin metabolites, this effect can be substantial. One study quantified the matrix effect for curcumin-O-glucuronide in human plasma, finding a signal suppression that left only 43–45% of the original signal intensity, indicating a significant loss of sensitivity due to matrix interferences. nih.gov Therefore, it is essential during method validation to thoroughly evaluate the matrix effect and develop effective sample cleanup procedures to minimize its impact. eijppr.com

Academic Research Implications and Future Directions for Curcumin Monoglucuronide Studies

Investigating the Prodrug Hypothesis of Curcumin (B1669340) Monoglucuronide in Specific Biological Contexts

The "prodrug hypothesis" proposes that curcumin monoglucuronide, while relatively inactive itself, can act as a carrier of curcumin, delivering it to specific tissues where it can be converted back to its active, unconjugated form. nih.govnih.gov This bioconversion is primarily mediated by the enzyme β-glucuronidase, which is often overexpressed in inflammatory and cancerous tissues. nih.govnih.gov This targeted reactivation could explain how orally administered curcumin, despite its low systemic bioavailability of the free form, can exert therapeutic effects at sites of disease.

Several preclinical studies provide evidence supporting this hypothesis. For instance, research has shown that following oral administration of curcumin to mouse tumor models, curcumin was present at significantly higher concentrations in the tumor tissue compared to this compound, even though the glucuronide was the predominant form in the plasma. nih.gov Furthermore, intravenous administration of this compound resulted in the formation of free curcumin within the tumor tissue, demonstrating in vivo conversion. nih.govnih.gov This localized regeneration of curcumin was associated with tumor growth inhibition in models with high β-glucuronidase activity. nih.govnih.gov

A recent development in this area is the creation of TBP1901, a prodrug form of curcumin, which has demonstrated anti-tumor effects without significant toxicity in preclinical models. polyphenols-site.com The enzyme GUSB has been identified as playing a key role in the conversion of TBP1901 to curcumin. polyphenols-site.com The high conversion rate of this prodrug to curcumin in the bone marrow suggests its potential clinical application for diseases like multiple myeloma and leukemia. polyphenols-site.com Similarly, a water-soluble prodrug of curcumin, this compound (CMG), has shown promising antitumor effects against glioblastoma cells in vitro and in vivo. nih.gov Systemic treatment with CMG significantly prolonged the survival of mice with intracerebral glioblastoma xenografts. nih.gov

These findings suggest a sophisticated mechanism of action where the body's own metabolic processes in diseased tissues can unlock the therapeutic potential of curcumin from its circulating glucuronidated form. Future research should focus on validating this hypothesis in a wider range of disease models and eventually in human clinical trials.

Tumor Accumulation of Curcumin and its Monoglucuronide
Administration RouteCompound AdministeredTissuePredominant FormReference
OralCurcuminPlasma (4T1 mouse model)Curcumin Glucuronide nih.gov
OralCurcuminTumor (4T1 mouse model)Curcumin nih.gov
IntravenousCurcumin GlucuronideTumorCurcumin (generated in situ) nih.govnih.gov

Advancing Understanding of Tissue-Specific Metabolism and Localized Bioactivity of this compound

The metabolism of curcumin is not uniform throughout the body. The gastrointestinal tract, particularly the intestines and liver, are primary sites of glucuronidation. nih.govmdpi.comnih.gov Studies comparing human and rat intestinal and hepatic tissues have revealed significant differences in metabolic capacity. Human intestinal fractions exhibit a much greater extent of curcumin conjugation than those from rats, while the opposite is true for hepatic fractions. nih.gov This highlights the importance of the intestines in the first-pass metabolism of curcumin in humans.

Beyond the gut and liver, other tissues also possess the enzymatic machinery to metabolize curcumin and its conjugates. The distribution of curcumin and its metabolites, including this compound, has been observed in various organs such as the lungs, spleen, and kidneys. nih.govjst.go.jp The localized expression and activity of enzymes like β-glucuronidase can create microenvironments where this compound is reconverted to curcumin, leading to localized bioactivity.

For example, after oral administration in mice, curcumin was found to be distributed primarily in the lungs, spleen, and liver. jst.go.jp Analysis of plasma from mice administered curcumin intraperitoneally revealed the presence of this compound conjugates. nih.gov Following a single oral dose in a mouse tumor model, curcumin was present at a significantly higher concentration than this compound in the tumor tissue. nih.gov These findings support the concept of tissue-specific accumulation and metabolism, which could be critical for the therapeutic efficacy of curcumin.

Future research should aim to map the expression and activity of key metabolic enzymes in various healthy and diseased tissues. This will help to predict which tissues are most likely to benefit from the prodrug-like activity of this compound and inform the development of targeted therapeutic strategies.

Development of Novel Research Models for this compound Investigation

To accurately study the complex pharmacokinetics and pharmacodynamics of this compound, it is essential to move beyond simple two-dimensional cell culture models. These traditional models often lack the metabolic complexity and three-dimensional architecture of in vivo tissues, limiting their predictive value.

The development of three-dimensional (3D) tumor spheroids offers a more physiologically relevant in vitro model for cancer research. nih.gov These spheroids mimic the microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration. nih.gov Spatially resolved metabolomics techniques, such as MALDI-mass spectrometry imaging (MALDI-MSI), can be applied to these 3D models to visualize the spatial distribution of curcumin and its metabolites, including this compound, within the spheroid. nih.gov This approach can provide valuable insights into how the drug penetrates the tumor and is metabolized in different regions (e.g., proliferative, quiescent, and necrotic zones). nih.gov

In vivo animal models remain crucial for understanding the systemic disposition and efficacy of curcumin and its metabolites. The use of genetically engineered mouse models that mimic specific human diseases, coupled with advanced analytical techniques for metabolite profiling in various tissues, will be instrumental in validating the prodrug hypothesis and understanding tissue-specific effects. Furthermore, the development of novel curcumin derivatives and formulations designed to enhance bioavailability and targeted delivery requires robust preclinical testing in appropriate animal models. nih.govln.edu.hk

Integration of Metabolomics and Pharmacometabolomics in this compound Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding the biochemical effects of drugs and their metabolites. mdpi.com Pharmacometabolomics, a sub-discipline of metabolomics, focuses on predicting and evaluating drug response by analyzing the metabolic profile of an individual. kaust.edu.sa

Applying these "omics" technologies to curcumin research can provide a comprehensive view of how curcumin and this compound influence cellular metabolism. Untargeted metabolomics can be used to identify novel metabolic pathways affected by these compounds, while targeted metabolomics can quantify specific metabolites of interest. kaust.edu.sa For example, metabolomic studies on cancer cells treated with curcuminoids have revealed significant alterations in glycerophospholipid and sphingolipid metabolism.

Pharmacometabolomics can help to identify metabolic biomarkers that predict an individual's response to curcumin therapy. By correlating baseline metabolic profiles with clinical outcomes, it may be possible to identify patients who are most likely to benefit from curcumin supplementation. This personalized medicine approach could significantly improve the therapeutic efficacy of curcumin.

The integration of metabolomics with other omics data, such as genomics and proteomics, will provide a more complete picture of the mechanisms of action of curcumin and its metabolites. This systems biology approach will be crucial for advancing our understanding of this compound and for the development of more effective curcumin-based therapies.

Q & A

Q. What distinguishes TBP1901 from native curcumin in terms of pharmacokinetics and bioactivity?

TBP1901, a monoglucuronide metabolite of curcumin, exhibits higher aqueous solubility and stability compared to native curcumin, making it suitable for injectable formulations. Unlike curcumin, TBP1901 acts as a prodrug: β-glucuronidase enzymes in tissues (e.g., tumors, inflammatory sites, bone marrow) hydrolyze it to release free curcumin, which exerts pharmacological effects. This conversion is critical for targeting tissues with high β-glucuronidase activity, such as osteoarthritic joints or tumors .

Q. What animal models are commonly used to study TBP1901 in osteoarthritis (OA) research?

The destabilization of the medial meniscus (DMM) model in rats is widely used to mimic human OA progression. This model induces structural changes in cartilage and subchondral bone, allowing evaluation of TBP1901’s efficacy via histological scoring (e.g., OARSI and modified Mankin scores) and collagen expression analysis (e.g., type II collagen immunofluorescence) .

Q. How is TBP1901 metabolized in vivo, and how does this affect its bioavailability?

After administration, TBP1901 undergoes hydrolysis by β-glucuronidase in target tissues to release free curcumin. Inflammatory or tumor microenvironments, rich in β-glucuronidase from neutrophils and macrophages, enhance this conversion. Pharmacokinetic studies in rats show that intravenous TBP1901 maintains stable free curcumin levels (4–16% of total curcumin), enabling sustained bioactivity despite curcumin’s inherent low bioavailability .

Advanced Research Questions

Q. What experimental challenges arise when comparing TBP1901’s efficacy to other curcumin formulations?

Current studies lack direct comparisons between TBP1901, native curcumin, and high-absorption curcumin formulations (e.g., colloidal submicron particles). Key challenges include:

  • Standardizing delivery routes (oral vs. injectable).
  • Accounting for tissue-specific β-glucuronidase activity.
  • Addressing rapid OA progression in animal models (e.g., DMM) versus slower human disease . Methodologically, dual-arm studies with matched dosing regimens and longitudinal histological/imaging endpoints are needed .

Q. How can researchers reconcile discrepancies in TBP1901’s antioxidant capacity compared to curcumin?

While curcumin exhibits potent radical scavenging activity, TBP1901’s glucuronide conjugation reduces its antioxidant efficacy. The -COOH group in TBP1901 lowers the formation of phenoxide anions, diminishing electron transfer to radicals like DPPH. This highlights the need to distinguish between direct antioxidant effects (curcumin-dependent) and indirect mechanisms (e.g., anti-inflammatory pathways) in experimental designs .

Q. What methodologies optimize dosing strategies for TBP1901 in preclinical OA studies?

  • Dose selection : In rat DMM models, intra-articular injections of 30 mg/mL TBP1901 at 2-week intervals showed efficacy in reducing synovial inflammation and cartilage degradation.
  • Timing : Early post-surgical administration (e.g., 1–2 weeks post-DMM) is critical to target acute inflammatory phases.
  • Delivery : Injectable formulations outperform oral routes due to TBP1901’s hydrophilicity and joint tissue penetration .

Data Contradictions and Mechanistic Uncertainties

Q. Why do studies report variable free curcumin levels after TBP1901 administration?

Free curcumin levels depend on β-glucuronidase availability, which varies by tissue and disease state. For example, bone marrow cells exhibit high hydrolytic activity, explaining elevated curcumin in bone versus other tissues. Contradictions may arise from differences in:

  • Model systems (e.g., tumor vs. OA models).
  • Sampling timepoints (peak vs. trough concentrations).
  • Analytical methods (e.g., fluorescence vs. LC-MS quantification) .

Q. What unresolved mechanisms underlie TBP1901’s effects on subchondral bone (SB) remodeling?

TBP1901 reduces osteophyte formation and SB sclerosis in OA models, but its molecular targets (e.g., TGF-β, macrophage polarization) remain unclear. Advanced methodologies include:

  • Single-cell RNA sequencing of SB macrophages.
  • Mechanistic studies using β-glucuronidase inhibitors.
  • Dynamic contrast-enhanced MRI to assess bone perfusion .

Methodological Recommendations

Q. How should researchers design studies to evaluate TBP1901-induced cartilage repair?

  • Use longitudinal imaging (e.g., micro-CT, MRI) paired with histology to track cartilage thickness and proteoglycan content.
  • Incorporate reversible OA models (e.g., treadmill exercise) to assess reparative vs. prophylactic effects .

Q. What biomarkers are optimal for assessing TBP1901’s anti-inflammatory activity?

  • Synovial fluid : TNF-α, IL-1β, and IL-6 levels via ELISA.
  • Tissue staining : NF-κB activation and macrophage markers (e.g., CD68) in synovium.
  • Functional endpoints : Weight-bearing asymmetry and gait analysis in rodents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.